molecular formula C10H18ClNO2 B1478989 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one CAS No. 2098073-84-6

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one

Cat. No. B1478989
CAS RN: 2098073-84-6
M. Wt: 219.71 g/mol
InChI Key: IFDAGRZYYNTRQY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one, also known as 2-Chloro-1-methylmorpholine, is a chemical compound with a variety of uses. It is an important building block for many compounds, including pharmaceuticals, plastics, and dyes. It is also used in the synthesis of other compounds, such as the synthesis of the anti-cancer drug, Cinacalcet.

Scientific Research Applications

Positive and Negative Contributions in the Solvation Enthalpy

This study explores the specific interactions in binary mixtures involving butan-2-one, providing insights into solvation enthalpy dynamics, which might be relevant to understanding the solvation behavior of structurally similar compounds like 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one. It highlights the importance of specific interactions in determining the total enthalpy changes during solvation, suggesting potential research applications in solvent design and analysis (Varfolomeev et al., 2015).

Antituberculosis Activity

Another study presents the synthesis of compounds with antituberculosis activity, including a detailed description of new compounds with a structural focus on butan-2-one derivatives. This research may provide a template for investigating the biological activities of related compounds, including this compound, especially in the context of drug design and medicinal chemistry (Omel’kov et al., 2019).

Detoxication Pathways

Research on chloroprene metabolism exploring detoxication pathways involving glutathione and epoxide hydrolase presents a model for understanding the metabolic fate of compounds including butan-1-one derivatives. This study could offer a foundation for toxicological studies on similar compounds, exploring their potential metabolic pathways and detoxication mechanisms (Munter et al., 2003).

Synthesis and Structural Characterization

A study on the synthesis and structural characterization of Cu(I) and Ni(II) complexes that include bis[2-(diphenylphosphino)phenyl]ether ligand reveals the importance of structural analysis in understanding the chemical and physical properties of complexes involving butan-2-one derivatives. Such research could be extrapolated to explore the coordination chemistry of this compound and its potential applications in materials science or catalysis (Kuang et al., 2002).

Metabolites from Endophytic Fungi

Research on metabolites from endophytic fungi, including the discovery of new compounds, highlights the potential of natural product chemistry in identifying novel compounds with unique structures and biological activities. Similar approaches could be employed to explore the biosynthetic potential of fungi or other microorganisms in producing derivatives of this compound for various applications, such as pharmaceuticals or agrochemicals (Dai et al., 2006).

properties

IUPAC Name

2-chloro-1-(2,6-dimethylmorpholin-4-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDAGRZYYNTRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(OC(C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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